molecular formula C14H13NO3 B14669838 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one CAS No. 38847-96-0

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one

Katalognummer: B14669838
CAS-Nummer: 38847-96-0
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: FUKCQDGDFRZCOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a pyrrolo and benzazepin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzaldehydes and amines can undergo condensation reactions followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

38847-96-0

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

13,15-dioxa-7-azatetracyclo[8.7.0.03,7.012,16]heptadeca-1(17),2,10,12(16)-tetraen-8-one

InChI

InChI=1S/C14H13NO3/c16-14-7-10-6-13-12(17-8-18-13)5-9(10)4-11-2-1-3-15(11)14/h4-6H,1-3,7-8H2

InChI-Schlüssel

FUKCQDGDFRZCOI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=CC4=C(C=C3CC(=O)N2C1)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.